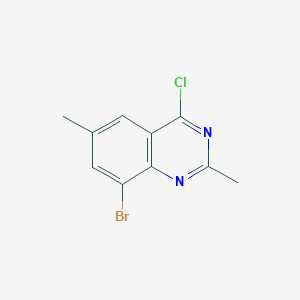
8-Bromo-4-chloro-2,6-dimethylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-chloro-2,6-dimethylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H8BrClN2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4-chloro-2,6-dimethylquinazoline typically involves the bromination and chlorination of 2,6-dimethylquinazoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the 8 and 4 positions, respectively .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-4-chloro-2,6-dimethylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the replacement of the bromo or chloro groups.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromo or chloro substituents .
Aplicaciones Científicas De Investigación
8-Bromo-4-chloro-2,6-dimethylquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-chloro-2,6-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-2,4-dichloroquinazoline
- 7-Bromo-4-chloro-2,8-dimethylquinoline
- 8-Bromo-4-hydroxy-2-methylquinoline
- 4-Chloro-2,6-dimethylquinoline
Uniqueness
8-Bromo-4-chloro-2,6-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H8BrClN2 |
|---|---|
Peso molecular |
271.54 g/mol |
Nombre IUPAC |
8-bromo-4-chloro-2,6-dimethylquinazoline |
InChI |
InChI=1S/C10H8BrClN2/c1-5-3-7-9(8(11)4-5)13-6(2)14-10(7)12/h3-4H,1-2H3 |
Clave InChI |
HIDXRUGOTYUPCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Br)N=C(N=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-11-but-3-enyl-7,12-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B11824448.png)



![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)




![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)

![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)
![methyl N-{5'-nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824534.png)
